molecular formula C10H9BrO2 B1291501 2-(3-Bromophenyl)cyclopropanecarboxylic acid CAS No. 91445-84-0

2-(3-Bromophenyl)cyclopropanecarboxylic acid

Cat. No. B1291501
CAS RN: 91445-84-0
M. Wt: 241.08 g/mol
InChI Key: WQKBKSZJAIBOED-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromophenyl)cyclopropanecarboxylic acid" is a structurally interesting molecule that incorporates a bromophenyl group attached to a cyclopropane ring with a carboxylic acid functionality. This type of compound is relevant in various chemical reactions and has potential applications in medicinal chemistry due to its unique structural features .

Synthesis Analysis

The synthesis of related bromophenyl cyclopropane derivatives has been explored in several studies. For instance, the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid, a related compound, involves cyclopropanation of phenylacetonitrile followed by hydrolysis, lactonization, and bromination steps, with an overall yield of 40% . Similarly, the synthesis of bromophenol derivatives incorporating cyclopropane moieties has been achieved through reactions involving ethyl diazoacetate, demonstrating the versatility of cyclopropane synthesis methods .

Molecular Structure Analysis

While the specific molecular structure of "2-(3-Bromophenyl)cyclopropanecarboxylic acid" is not directly discussed in the provided papers, related bromophenyl compounds have been characterized using X-ray diffraction, revealing intermolecular interactions such as C-H...X (Cl, Br, π) and π-π stacking in their crystal structures . These structural analyses are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

The reactivity of bromophenyl cyclopropane derivatives has been demonstrated in various chemical transformations. For example, cyclopropane-containing compounds have been used in carbonylative cyclization reactions to yield indenones , and in tandem deprotection-cyclization reactions to access chromones . These reactions highlight the potential of bromophenyl cyclopropane derivatives to participate in complex synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by the nature of the substituents on the cyclopropane ring. For instance, the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids has been studied, and it was found that the pKa values are affected by the electronic effects of the substituents . Additionally, the carbon-13 chemical shifts for certain substituents correlate with the pKa values, providing insight into the acidity of these compounds .

Scientific Research Applications

Synthesis and Biological Activity

2-(3-Bromophenyl)cyclopropanecarboxylic acid and related compounds have been studied for their synthesis and biological activities. For instance, cyclopropanecarboxylic acid derivatives demonstrated notable herbicidal and fungicidal activities. Such compounds are synthesized through various chemical processes, including oxidizing cyclization, which often involves bromine (Tian, Song, Wang, & Liu, 2009).

Carbonic Anhydrase Isoenzyme Inhibition

In the medical chemistry field, cyclopropanecarboxylic acid derivatives, including those with bromophenol moieties, have been evaluated as inhibitors of the carbonic anhydrase enzyme. These compounds have shown significant inhibitory effects, particularly against human carbonic anhydrase isoenzymes I and II, which are crucial in various physiological processes (Boztaş et al., 2015).

Substituent Effects and Ionization Studies

Studies have also been conducted on the effect of substituents in the ionization of cyclopropanecarboxylic acids, including bromo derivatives. These studies provide insights into the electronic effects of different substituents and their impact on the acidity of the compound (Kusuyama, 1979).

Insecticidal Activities

Research has explored the synthesis of insecticides derived from bromination of cyclopropanecarboxylic acids. These studies focus on understanding the structure-activity relationship of these compounds to optimize their insecticidal properties (Gu, 1982).

Ethylene Biosynthesis Inhibition

Cyclopropanecarboxylic acid derivatives have been synthesized for their potential role in inhibiting ethylene biosynthesis. This area of research is particularly relevant in agricultural sciences for controlling ripening and senescence in fruits and vegetables (Wick, Tamm, & Boller, 1995).

Safety And Hazards

The compound is associated with a GHS07 pictogram and has a signal word of "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBKSZJAIBOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626946
Record name 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)cyclopropanecarboxylic acid

CAS RN

91445-84-0
Record name 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford 2-(3-bromophenyl)cyclopropanecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)cyclopropanecarboxylic acid
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2-(3-Bromophenyl)cyclopropanecarboxylic acid
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2-(3-Bromophenyl)cyclopropanecarboxylic acid
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2-(3-Bromophenyl)cyclopropanecarboxylic acid
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2-(3-Bromophenyl)cyclopropanecarboxylic acid
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2-(3-Bromophenyl)cyclopropanecarboxylic acid

Citations

For This Compound
1
Citations
H Benelkebir, C Hodgkinson, PJ Duriez… - Bioorganic & medicinal …, 2011 - Elsevier
Asymmetric cyclopropanation of styrenes by tert-butyl diazoacetate followed by ester hydrolysis and Curtius rearrangement gave a series of tranylcypromine analogues as single …
Number of citations: 134 www.sciencedirect.com

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